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Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590

This guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclopentylethanol, catering to researchers, scientists, and professionals in drug
development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data in structured tables, details the experimental protocols, and
includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-
Cyclopentylethanol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Cyclopentylethanol

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
3.650 t 2H -CH2-OH
1.82 m 1H -CH- (cyclopentyl)
1.79-1.38 m 6H -CH2z- (cyclopentyl)
119 " aH -CH:- (cyclopentyl) & -

CH2-CH20H
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Note: Data sourced from a 90 MHz spectrum in CDCls.[1] A 399.65 MHz spectrum shows a
peak at 3.623 ppm.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 3C NMR data for 2-Cyclopentylethanol is not readily available in public spectral
databases. Therefore, a predicted 13C NMR spectrum was generated using online chemical
shift prediction tools.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Cyclopentylethanol

Predicted Chemical Shift (8) ppm Assighment
61.5 -CH2-OH

40.5 -CH2-CH20H

38.0 -CH- (cyclopentyl)
325 -CH:- (cyclopentyl)
25.2 -CH:- (cyclopentyl)

Note: These are predicted chemical shifts and should be used as a reference. Actual
experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for 2-Cyclopentylethanol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-
~3300-3400 Strong, Broad

bonded)
~2950-2850 Strong C-H stretch (alkane)
~1050 Medium to Strong C-O stretch
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Note: This table is based on typical IR absorption frequencies for alcohols. A detailed
experimental spectrum for 2-Cyclopentylethanol may show additional peaks.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Cyclopentylethanol

miz Relative Intensity (%) Putative Fragment
114 ~5 [M]* (Molecular lon)
96 ~4 [M - H20]*

81 ~24 [CeHo]*

68 100 [CsHs]*

67 ~99 [CsH7]*

55 ~37 [CaH7]*

41 ~41 [C3Hs]*

Note: Data obtained from an electron ionization (El) mass spectrum.[1][2]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: A sample of 2-Cyclopentylethanol (0.04 mL) was dissolved in
deuterated chloroform (CDClIs, 0.5 mL).[1] The *H NMR spectrum was recorded on an 89.56
MHz spectrometer.[1] Another spectrum was obtained on a 399.65 MHz instrument.[1]
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

13C NMR Spectroscopy: The provided 3C NMR data is predicted and not based on a physical
experiment. A typical experimental protocol would involve dissolving a sample of 2-
Cyclopentylethanol in a deuterated solvent (e.g., CDCI3) and acquiring the spectrum on a
high-field NMR spectrometer (e.g., 100 or 125 MHz).
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Infrared (IR) Spectroscopy

A thin film of neat 2-Cyclopentylethanol would be placed between two potassium bromide
(KBr) or sodium chloride (NaCl) plates. The IR spectrum would then be recorded using a
Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm~*. The
instrument would be purged with dry air or nitrogen to minimize interference from atmospheric

water and carbon dioxide.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (El) source.[1] The sample was
introduced into the mass spectrometer, and electrons with an energy of 75 eV were used to
ionize the molecules.[1] The source temperature was maintained at 270 °C.[1] The resulting
ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and
detected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an
organic compound like 2-Cyclopentylethanol.
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Caption: Workflow for spectroscopic identification.

This diagram outlines the process from sample preparation through spectroscopic analysis and
data interpretation to the final elucidation of the chemical structure. Each spectroscopic
technique provides complementary information that, when combined, allows for a confident

structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-CYCLOPENTYLETHANOL(766-00-7) 1H NMR spectrum [chemicalbook.com]
e 2. 2-Cyclopentylethanol [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Cyclopentylethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041590#spectroscopic-data-for-2-cyclopentylethanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.chemicalbook.com/SpectrumEN_766-00-7_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C766007&Mask=200
https://www.benchchem.com/product/b041590#spectroscopic-data-for-2-cyclopentylethanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b041590#spectroscopic-data-for-2-cyclopentylethanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b041590#spectroscopic-data-for-2-cyclopentylethanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b041590#spectroscopic-data-for-2-cyclopentylethanol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041590?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

